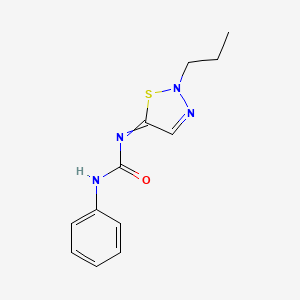
N-Phenyl-N'-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea typically involves the reaction of phenyl isocyanate with a thiadiazole derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, yield, and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert the thiadiazole ring to a more saturated form.
Substitution: Various substitution reactions can occur, particularly on the phenyl ring or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under specific conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, thiadiazole derivatives have been studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be investigated for their potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry
Industrially, thiadiazole derivatives can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular processes. The molecular targets and pathways involved would vary accordingly.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(2-methyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
- N-Phenyl-N’-(2-ethyl-1,2,3-thiadiazol-5(2H)-ylidene)urea
Uniqueness
N-Phenyl-N’-(2-propyl-1,2,3-thiadiazol-5(2H)-ylidene)urea may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity, solubility, and biological activity compared to its methyl and ethyl analogs.
Properties
CAS No. |
94563-50-5 |
|---|---|
Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-phenyl-3-(2-propylthiadiazol-5-ylidene)urea |
InChI |
InChI=1S/C12H14N4OS/c1-2-8-16-13-9-11(18-16)15-12(17)14-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,17) |
InChI Key |
XTIKZZRAZYTODR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=CC(=NC(=O)NC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















